molecular formula C9H5Br2Cl2N3 B6361826 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-35-0

3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361826
CAS No.: 1240571-35-0
M. Wt: 385.87 g/mol
InChI Key: JRMIDPCHSODLAE-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the empirical formula C9H5Br2Cl2N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Scientific Research Applications

Synthesis and Reactivity

The chemical reactivity and potential applications of compounds similar to 3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole in scientific research are reflected in studies focusing on dibromo-triazoles and their derivatives. For example, the reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with various NH-azoles leads to the formation of azolylmethyl-dibromo-dihydrothiazolo-triazoles, demonstrating the compound's utility in synthesizing complex heterocyclic structures with potential biological and material applications (Khaliullin, Klen, Makarova, & Pestrikova, 2014). Similarly, the synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid highlights the versatility of these compounds in generating amino derivatives, which are crucial in medicinal chemistry and materials science (Yu, Niu, Wang, Li, & Pang, 2014).

Properties

IUPAC Name

3,5-dibromo-1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2Cl2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMIDPCHSODLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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